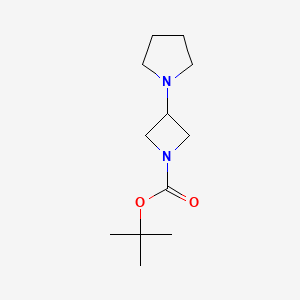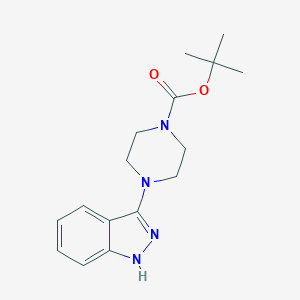
Tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate is an organic compound with the molecular formula C12H22N2O2. It features a cyclic amine (azetidine) linked to another cyclic amine (pyrrolidine) through a central carbon atom. The compound also contains a carboxylate group derived from tert-butyl alcohol
Preparation Methods
The synthesis of tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate typically involves the reaction of azetidine with pyrrolidine under specific conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate undergoes several types of chemical reactions:
Scientific Research Applications
Tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate is a versatile compound used in various scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate: This compound has a piperazine ring instead of a pyrrolidine ring, which may result in different biological activities and applications.
Tert-butyl 3-(pyridin-3-yl)azetidine-1-carboxylate:
The unique combination of azetidine and pyrrolidine rings in this compound sets it apart from these similar compounds, providing distinct properties and applications.
Properties
IUPAC Name |
tert-butyl 3-pyrrolidin-1-ylazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-10(9-14)13-6-4-5-7-13/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSWCTNNHKPDNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654749 | |
| Record name | tert-Butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019008-21-9 | |
| Record name | tert-Butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione](/img/structure/B1437297.png)








![[(2-Butoxy-1-naphthyl)methyl]amine hydrochloride](/img/structure/B1437315.png)
